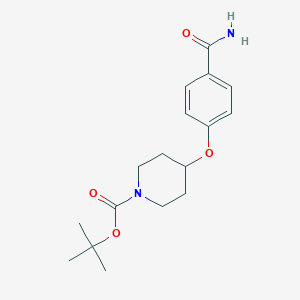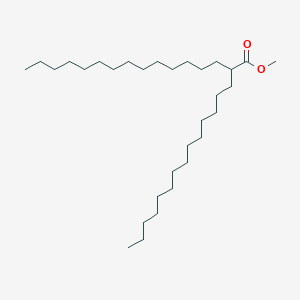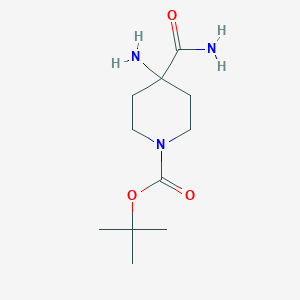
tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl substituted piperidine derivatives is well-documented in the provided papers. For instance, a novel synthesis of 2-amino-5-tert-butylpyridine is described, which is a fragment with improved drug-like properties compared to 4-tert-butylaniline . Another paper discusses the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which involves a condensation reaction . Additionally, the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is reported, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate .
Molecular Structure Analysis
The molecular structure of these tert-butyl substituted piperidine derivatives is characterized using various spectroscopic techniques. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data . The crystal and molecular structure of other derivatives, such as 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is also characterized by X-ray crystallographic analysis .
Chemical Reactions Analysis
The papers describe various chemical reactions involving tert-butyl substituted piperidine derivatives. For instance, the Michael addition of cuprates to tert-butyl substituted imidazolidinone derivatives is mentioned, which occurs with high yields and diastereoselectivities . Another study reports on the Mitsunobu reaction of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates to afford trans isomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted piperidine derivatives are influenced by the tert-butyl group. For example, the tert-butyl group is found to be slightly electron releasing, which is consistent with cyclic voltammetric data . The presence of the tert-butyl group also affects the solubility and steric properties of the molecules, as seen in the packing of the cations in the crystal structures . The bulky tert-butyl substituents prevent close approach of neighboring molecules, which is necessary for the formation of intermolecular hydrogen bonds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Related Compounds : tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate serves as an intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291) and other derivatives. A study demonstrated an efficient synthesis route for these compounds, highlighting their significance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).
Formation of tert-Butyl Carbamates : Research has shown that tert-butyl carbamates can be formed under mild conditions, indicating the versatility of tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate in chemical synthesis. This process is compatible with various substrates, providing access to protected amino acids (Lebel & Leogane, 2005).
Applications in Biological and Medicinal Chemistry
Intermediate in Biotin Synthesis : This compound is a key intermediate in the synthesis of biotin, a vital water-soluble vitamin involved in metabolic processes like the biosynthesis of fatty acids, sugars, and α-amino acids (Qin, Tang, Wang, Huang, Huang, Wang, 2014).
Use in Anticancer Research : It is utilized in the synthesis of tert-butyl 4-formylpiperidine-1-carboxylate, an important intermediate for small molecule anticancer drugs. This highlights its role in developing novel therapeutic agents (Zhang, Ye, Xu, & Xu, 2018).
Advanced Synthetic Methods
Innovative Synthesis Techniques : Research on tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate has led to the development of advanced synthetic methods, contributing to more efficient and scalable production processes in organic chemistry and pharmaceutical manufacturing (Xin-zhi, 2011).
Role in Peptide Synthesis : The compound plays a crucial role in peptide synthesis, illustrating its versatility in the field of bioorganic chemistry. It aids in the formation of complex molecules necessary for biological studies and drug development (Studer, Hintermann, & Seebach, 1995).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-10(2,3)17-9(16)14-6-4-11(13,5-7-14)8(12)15/h4-7,13H2,1-3H3,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYFNZOBKWUTGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441796 | |
| Record name | tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate | |
CAS RN |
288154-18-7 | |
| Record name | 1,1-Dimethylethyl 4-amino-4-(aminocarbonyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288154-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

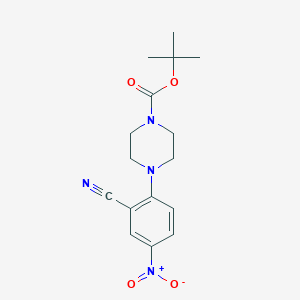

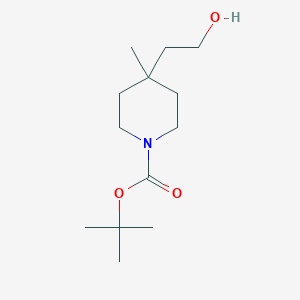
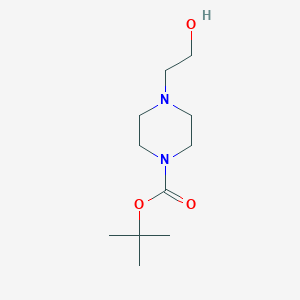


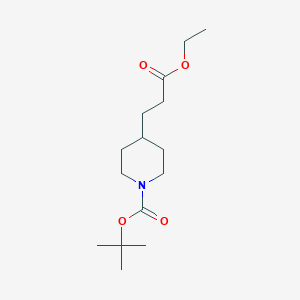
![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)




